molecular formula C18H11F4N3O2 B11387667 1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387667
M. Wt: 377.3 g/mol
InChI Key: QDVDVBIEOPUIKY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridazine ring substituted with fluorophenyl and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under controlled conditions.

    Substitution Reactions:

    Oxidation and Coupling: The final steps involve oxidation and coupling reactions to form the desired compound with the correct functional groups and structural configuration.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and process intensification are often employed to scale up the production.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are commonly employed to introduce additional functional groups.

Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-(trifluoromethyl)urea: This compound shares similar functional groups but differs in its core structure.

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another compound with fluorophenyl and trifluoromethyl groups, used in different applications.

    5-[[2®-[1®-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(s)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3h-1,2,4-triazol-3-one: A structurally related compound with distinct pharmacological properties.

Properties

Molecular Formula

C18H11F4N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H11F4N3O2/c19-11-5-7-12(8-6-11)25-10-9-15(26)16(24-25)17(27)23-14-4-2-1-3-13(14)18(20,21)22/h1-10H,(H,23,27)

InChI Key

QDVDVBIEOPUIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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